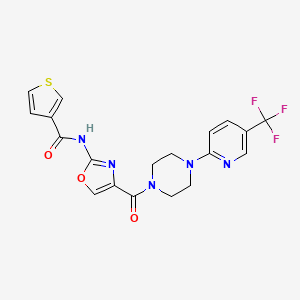

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

説明

This compound is a structurally complex molecule featuring a piperazine-carbonyl-oxazole-thiophene-carboxamide scaffold with a 5-(trifluoromethyl)pyridin-2-yl substituent. The trifluoromethylpyridine group is a hallmark of bioactive molecules due to its electron-withdrawing properties and metabolic stability, while the oxazole and thiophene moieties contribute to aromatic interactions in biological systems.

特性

IUPAC Name |

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O3S/c20-19(21,22)13-1-2-15(23-9-13)26-4-6-27(7-5-26)17(29)14-10-30-18(24-14)25-16(28)12-3-8-31-11-12/h1-3,8-11H,4-7H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRVQQZOXAKTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 5-(trifluoromethyl)pyridine derivative. This can be achieved through various methods, including halogenation and subsequent substitution reactions.

Piperazine Coupling: The pyridine derivative is then coupled with piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Oxazole Formation: The next step involves the formation of the oxazole ring, which can be synthesized through cyclization reactions involving appropriate precursors.

Thiophene Carboxamide Addition: Finally, the thiophene carboxamide group is introduced through amide bond formation, typically using a coupling reagent and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

科学的研究の応用

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Table 2: Physicochemical Properties

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying aromatic protons (δ 7.0–8.5 ppm for pyridine/thiophene), trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR), and carbonyl resonances (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

How can researchers address low yields during the piperazine-carbonyl-oxazole coupling step?

Advanced

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Activating Agents : Use HOBt or DMAP to enhance coupling efficiency .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to improve reactant solubility .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., oxazole ring hydrolysis) .

- Alternative Reagents : Replace traditional carbodiimides with uranium-based coupling agents (e.g., HATU) for challenging couplings .

What strategies exist for resolving contradictory bioactivity data between in vitro and in vivo models?

Advanced

Contradictions may arise from bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS .

- Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance in vivo delivery .

- Dose-Response Refinement : Conduct time-dependent assays to account for delayed activity in vivo .

What are the key functional groups influencing reactivity and bioactivity?

Q. Basic

- Trifluoromethylpyridine : Enhances metabolic stability and lipophilicity, impacting blood-brain barrier penetration .

- Piperazine-Carbonyl : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

- Oxazole-Thiophene : Contributes to π-π stacking interactions in receptor binding .

- Carboxamide : Acts as a hydrogen bond acceptor/donor, critical for target affinity .

How to design stability studies under physiological conditions?

Q. Advanced

- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- HPLC Monitoring : Quantify degradation products using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Light/Temperature Stress : Expose the compound to UV light (320–400 nm) and elevated temperatures (40–60°C) to assess photolytic/thermal degradation .

- Oxidative Stress : Add H₂O₂ (3% v/v) to evaluate susceptibility to oxidation .

How can computational methods predict binding modes with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). Focus on piperazine and carboxamide interactions with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC₅₀ values from bioassays .

What are common byproducts in its synthesis, and how are they characterized?

Q. Advanced

- Oxazole Ring-Opening : Detect hydrolyzed intermediates (e.g., thiophene-3-carboxylic acid) via LC-MS .

- Piperazine Dimerization : Identify dimers using HRMS (m/z ≈ 2× molecular weight) and ¹H NMR (split aromatic peaks) .

- Trifluoromethyl Loss : Monitor fluorine content via ¹⁹F NMR or elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。